Didemnin

Description

Origin and Discovery of Didemnin Compounds

The investigation into didemnins (B1670499) began with their isolation from marine organisms, leading to the subsequent identification of the microbial sources responsible for their biosynthesis.

Isolation from Marine Tunicates (e.g., Trididemnum solidum)

Didemnins were initially isolated from colonial tunicates (also known as sea squirts) belonging to the family Didemnidae. ebi.ac.uk The Caribbean tunicate Trididemnum solidum was the source from which didemnins A, B, and C were first identified in 1981. nih.govmdpi.commdpi.comresearchgate.net These tunicates are found in warm Caribbean waters across various locations, including Belize, Colombia, Mexico, Honduras, Panama, and Brazil. arxiv.org The isolation of didemnins from Trididemnum solidum marked a significant step in the exploration of marine organisms for bioactive compounds. researchgate.net

Identification of Associated Marine Bacterial Producers (e.g., Tistrella mobilis)

While initially isolated from tunicates, subsequent research revealed that the didemnins are not produced by the tunicates themselves but by symbiotic marine bacteria associated with them. nih.govmdpi.comnih.govmdpi.comkaust.edu.sa Studies have confirmed that marine bacteria of the genus Tistrella, specifically Tistrella mobilis and Tistrella bauzanensis, are responsible for the biosynthesis of didemnins. ebi.ac.ukmdpi.commdpi.comnih.govmdpi.comresearchgate.netresearchgate.net Tistrella mobilis strains isolated from locations such as the Red Sea and marine sediments in Japan have been shown to produce didemnins. nih.govnih.govresearchgate.net The discovery of the this compound biosynthetic gene clusters in Tistrella mobilis provided strong evidence for their bacterial origin. mdpi.comnih.govkaust.edu.saresearchgate.netgoogle.com This finding is significant as microbial fermentation offers a potential renewable supply of these compounds, addressing the challenges associated with isolation from natural marine sources and complex total synthesis. nih.govkaust.edu.saresearchgate.net

Historical Context of this compound Discovery

The discovery of the this compound family of marine depsipeptides in 1981 from Trididemnum solidum was a pivotal moment in marine natural product research. rsc.orgebi.ac.uk this compound B, in particular, was the first marine natural product to enter clinical trials as an anticancer agent in the United States, highlighting the early promise of compounds derived from marine sources. nih.govrsc.orgebi.ac.ukmdpi.commdpi.comnih.govresearchgate.net The initial identification and structural elucidation of didemnins presented challenges to researchers. arxiv.org The recognition of their potent cytotoxic nature upon initial cell culture screening quickly established their potential for biomedical applications, including antibiotic, antiviral, and anticancer activities. rsc.orgarxiv.org The subsequent identification of their bacterial origin further shaped the research landscape, opening avenues for microbial production and genetic engineering of this compound congeners. nih.govkaust.edu.sa

Overview of this compound Congeners

The this compound family encompasses a variety of related compounds with structural variations.

Structural Diversity within the this compound Family (e.g., this compound A, B, C, X, Y)

The didemnins are a group of cyclic depsipeptides characterized by a unique structural framework. nih.govebi.ac.ukgoogle.com The family includes several congeners, such as this compound A, this compound B, this compound C, this compound X, and this compound Y. ebi.ac.uknih.govresearchgate.net These compounds share a core depsipeptide structure but differ in their side chains or specific modifications. For instance, chlorinated didemnins have also been isolated from Trididemnum solidum. ebi.ac.ukresearchgate.net Didemnins X and Y have been identified as low-abundance derivatives in bacterial extracts, along with novel nordidemnins X and Y. nih.govresearchgate.netresearchgate.net The structural diversity within the this compound family contributes to their varied biological activities. aacrjournals.org

An interactive table showing some key this compound congeners and their origins:

| Compound Name | Origin Organism(s) |

| This compound A | Trididemnum solidum, Tistrella sp. |

| This compound B | Trididemnum solidum, Tistrella sp. |

| This compound C | Trididemnum solidum |

| This compound X | Tistrella mobilis |

| This compound Y | Tistrella mobilis |

| Northis compound B | Tistrella mobilis |

| Northis compound X | Tistrella mobilis |

| Northis compound Y | Tistrella mobilis |

| Dehydrothis compound B (Aplidine) | Aplidium albicans |

Relative Preclinical Biological Potency of this compound B

Among the this compound congeners, this compound B has historically been recognized for its potent preclinical biological activities. nih.govrsc.orgebi.ac.uknih.govresearchgate.net It demonstrated potent in vitro cytotoxicity and in vivo antitumor activity, leading to its selection as the first marine natural product for clinical trials. nih.govmdpi.com this compound B has shown potent activity against various biological targets and processes, including the inhibition of protein synthesis. aacrjournals.orgresearchgate.net Studies have indicated its cytotoxicity against cell lines such as murine L1210 lymphocytic leukemia cells with a reported IC50 of 1.1 ng/ml. researchgate.netcaymanchem.com It has also shown activity against certain viruses in vitro. caymanchem.com While this compound B exhibited significant preclinical promise, other congeners and derivatives, such as dehydrothis compound B (Aplidine), have also shown potent activities and have been further explored. mdpi.comnih.govresearchgate.netresearchgate.netgoogle.com

A data table summarizing preclinical cytotoxicity of this compound B against L1210 cells:

| Compound | Cell Line | IC50 (ng/ml) | Citation |

| This compound B | L1210 murine leukemia | 1.1 | researchgate.netcaymanchem.com |

Broad Spectrum of Preclinical Biological Activities

Preclinical investigations have revealed that didemnins possess a broad spectrum of biological activities, including significant antiproliferative, antiviral, and immunosuppressive properties. ebi.ac.ukresearchgate.netacs.orgpatsnap.comnih.gov These activities are largely attributed to the native cyclic depsipeptide core structure. acs.org

Antiproliferative Activities

Didemnins, especially this compound B, have demonstrated potent antiproliferative effects against a variety of murine and human tumor cells in vitro and in vivo. ebi.ac.ukresearchgate.netacs.orgpatsnap.comnih.govmedchemexpress.comcapes.gov.bruni.ludntb.gov.ua Studies have shown that this compound B can inhibit the growth of murine leukemia cells at very low concentrations. ebi.ac.ukresearchgate.netnih.gov For instance, this compound B inhibits the growth of L1210 leukemia cells by 50% at concentrations of 1-2 ng/ml (0.9-1.8 nM). nih.govpnas.org It has also shown activity against B16 melanoma and M5076 sarcoma in murine models. nih.govmedchemexpress.comcapes.gov.br

The antiproliferative activity of this compound B is associated with the induction of apoptosis in selective cancer cell lines. ebi.ac.ukresearchgate.netresearchgate.net Research suggests that this compound B can selectively induce rapid apoptosis through the dual inhibition of eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and Palmitoyl-Protein Thioesterase 1 (PPT1). ebi.ac.ukresearchgate.netresearchgate.netnih.gov Inhibition of EEF1A1 by this compound B can disrupt protein translation and synthesis of pro-survival proteins like Mcl-1, which in turn can activate the mitochondrial pathway of apoptosis. researchgate.netresearchgate.netnih.gov Furthermore, the inhibition of PPT1 can lead to lysosomal dysfunction and subsequent apoptosis, particularly in metabolically active cancer cells. researchgate.net

Structure-activity relationship studies have indicated that the cyclic depsipeptide core is essential for the cytotoxic activity of didemnins. acs.org Modifications to the linear side-chain portion can, in some cases, lead to increased bioactivity. acs.org Dehydrothis compound B, an analog, has shown remarkable gains in activity against several types of tumor cells compared to this compound B in both in vitro and in vivo studies. acs.org

Interactive Data Table: Antiproliferative Activity Examples

| Compound | Cell Line / Model | Activity Metric | Concentration / Outcome | Source |

| This compound B | L1210 leukemia cells (in vitro) | 50% Growth Inhibition | 1-2 ng/ml (0.9-1.8 nM) | nih.govpnas.org |

| This compound B | Murine B16 melanoma (in vivo) | Activity observed | Not specified | nih.govmedchemexpress.comcapes.gov.br |

| This compound B | Murine M5076 sarcoma (in vivo) | Activity observed | Not specified | nih.govmedchemexpress.comcapes.gov.br |

| This compound B | P388 leukemia (in vivo) | Moderate activity | Not specified | nih.gov |

| Dehydrothis compound B | Various tumor cells (in vitro and in vivo) | Enhanced activity vs this compound B | Not specified | acs.org |

Antiviral Activities

Didemnins have demonstrated potent antiviral activities against a broad range of both DNA and RNA viruses in vitro. ebi.ac.ukacs.orgnih.govmdpi.comasm.org Early screening efforts identified this significant antiviral potential. mdpi.com this compound B has shown strong activity against viruses such as Herpes Simplex Virus Type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV) in cultured mammalian cells. ebi.ac.ukacs.org It has also demonstrated activity against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis C Virus (HCV). researchgate.net

Studies using plaque reduction assays have shown the efficacy of didemnins A and B against various RNA viruses. asm.org For example, this compound A and B inhibited the in vitro growth of herpes simplex virus types 1 and 2 at concentrations of 1.0 µM and 0.05 µM, respectively. asm.org Similar efficacy was observed against coxsackievirus A21, equine rhinovirus, and parainfluenza virus 3. asm.org Didemnins A and B also protected mice against a lethal challenge of Rift Valley fever virus. asm.org

The antiviral mechanisms of action for didemnins can vary, potentially including the inhibition of viral DNA polymerase, binding to cell-surface receptors to inhibit viral entry or uncoating, inhibition of viral protein synthesis, or blocking later stages of virus assembly. nih.gov The cyclic depsipeptide core is considered an essential structural requirement for the antiviral activities of didemnins. acs.org

Interactive Data Table: Antiviral Activity Examples

| Compound | Virus / Model | Activity Metric | Concentration / Outcome | Source |

| This compound B | HSV-1, VSV (in cultured cells) | Plaque reduction | Not specified | ebi.ac.ukacs.org |

| This compound B | HIV-1, HCV | Activity observed | Not specified | researchgate.net |

| This compound A | Herpes simplex virus type 1 & 2 (in vitro) | Growth inhibition | 1.0 µM | asm.org |

| This compound B | Herpes simplex virus type 1 & 2 (in vitro) | Growth inhibition | 0.05 µM | asm.org |

| This compound A & B | Rift Valley fever virus (in mice) | Protection against lethal challenge | Not specified | asm.org |

Immunosuppressive Properties

Didemnins, particularly this compound B, possess potent immunosuppressive properties. ebi.ac.ukresearchgate.netacs.orgnih.gov These effects have been observed in various in vitro and in vivo models. researchgate.netnih.gov Immunosuppressive activity has been determined using assays such as the mixed lymphocyte reaction (MLR). ebi.ac.ukacs.org

This compound B has shown potential in skin graft models and exhibits strong activity against murine leukemia cells, which is relevant given the interplay between the immune system and cancer. ebi.ac.ukresearchgate.net The potency of this compound B as an inhibitor of lymphocyte proliferation in response to mitogens and alloantigens has been reported to be significantly higher than that of cyclosporin (B1163) A. pnas.org

The immunosuppressive mechanisms of didemnins are not fully elucidated but may involve inhibiting DNA synthesis or interfering with the activation of T-cells or helper cells. nih.gov this compound B has been shown to bind to palmitoyl (B13399708) protein thioesterase (PPT1), an enzyme involved in the depalmitoylation of proteins, which could play a role in its immunosuppressive effects. pnas.orgacs.org this compound M, a congener, has also shown notable gains in immunosuppressive activity compared to this compound B in murine systems. acs.org

Interactive Data Table: Immunosuppressive Activity Examples

| Compound | Assay / Model | Activity Metric | Outcome / Comparison | Source |

| Didemnins | Mixed Lymphocyte Reaction (MLR) | Immunosuppressive activity | Activity observed | ebi.ac.ukacs.org |

| This compound B | Skin graft models (potential) | Potential for immunosuppression | Activity observed | ebi.ac.uk |

| This compound B | Lymphocyte proliferation | Inhibition of proliferation (vs Cyclosporin A) | 100-1000 times more potent | pnas.org |

| This compound M | Mixed Lymphocyte Reaction (murine) | Enhanced activity vs this compound B | Activity observed | acs.org |

| This compound M | Graft vs host reaction (murine) | Enhanced activity vs this compound B | Activity observed | acs.org |

Propriétés

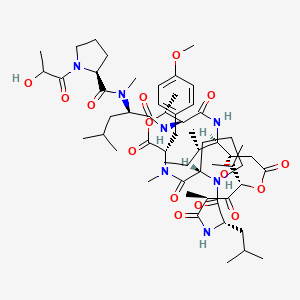

Formule moléculaire |

C57H89N7O15 |

|---|---|

Poids moléculaire |

1112.4 g/mol |

Nom IUPAC |

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35?,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 |

Clé InChI |

KYHUYMLIVQFXRI-XYUQHQMCSA-N |

SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

SMILES isomérique |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

SMILES canonique |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

Durée de conservation |

Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |

Solubilité |

H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |

Synonymes |

didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |

Origine du produit |

United States |

Biosynthesis of Didemnin

Identification of Biosynthetic Origin

Bacterial Production by Tistrella Species

Didemnins (B1670499) have been identified as products of marine α-proteobacteria belonging to the genus Tistrella, including Tistrella mobilis and Tistrella bauzanensis. nih.govnih.govscispace.combiorxiv.orgresearchgate.net This finding shifted the understanding of didemnin origin from tunicates to their associated microorganisms. Studies have confirmed the production of didemnins, including this compound B and other congeners like northis compound B, as well as N-acyl-polyglutamine ester derivatives such as didemnins X and Y, by Tistrella strains. nih.govscispace.com Specific strains, such as T. mobilis L17 and T. mobilis KA081020-065, have been identified as this compound producers. nih.govscispace.com

Elucidation of the Biosynthetic Gene Cluster (did)

Complete genome sequencing and bioinformatic analysis of Tistrella mobilis strains have led to the identification of the this compound biosynthetic gene cluster (did). nih.govnih.govscispace.comgoogle.comcsic.essecondarymetabolites.org This large NRPS-PKS hybrid gene cluster is responsible for the biosynthesis of the this compound family of cyclic depsipeptides. nih.govnih.govscispace.com In T. mobilis KA081020-065, the did cluster is located on a megaplasmid. nih.govscispace.com Bioinformatic analysis of the did cluster in T. mobilis KA081020-065 revealed eight NRPS and two PKS-encoding genes, spanning from didA to didJ, and comprising a total of 13 modules. nih.govresearchgate.net The organization of the did gene cluster is consistent with the proposed assembly of the this compound structure. nih.govresearchgate.net Gene inactivation studies targeting genes within the did cluster, such as didA and the ketoreductase domain of didB, have demonstrated that this cluster is essential for this compound synthesis. csic.es

Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) Pathway

The biosynthesis of didemnins proceeds via a hybrid NRPS-PKS pathway, which is characteristic of the synthesis of many complex natural products with both peptide and polyketide characteristics. wikipedia.orgnih.govnih.govscispace.com This pathway involves a multi-enzyme complex that acts as an assembly line. nih.govpsu.edu

Modular Organization of Biosynthetic Enzymes

NRPS and PKS systems are characterized by their modular organization. nih.govnih.govfrontiersin.org Each module within the enzyme complex is typically responsible for the incorporation and modification of a single building block (amino acid for NRPS, acyl-CoA for PKS) into the growing chain. frontiersin.org The this compound megasynthetase is composed of multiple modules organized in a collinear fashion, meaning the order of modules in the enzyme generally corresponds to the order of amino acids and polyketide units in the final product. nih.govresearchgate.netfrontiersin.org The did gene cluster in T. mobilis KA081020-065 encodes for a 13-module hybrid NRPS-PKS enzyme complex. nih.govscispace.comresearchgate.net

Functional Characterization of Key Enzymatic Domains (e.g., Adenylation, Ketoreductase, Methyltransferase, Epimerase, Thioesterase)

Each module within the NRPS-PKS assembly line contains specific enzymatic domains that catalyze distinct steps in the biosynthesis. Key domains identified in the this compound biosynthetic pathway include:

Adenylation (A) domains: These domains are responsible for recognizing and activating specific amino acids or carboxylic acids before they are incorporated into the growing peptide or polyketide chain. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net For example, the DidB A domain A3 is predicted to load pyruvate (B1213749). nih.govresearchgate.net The A domains of DidA are thought to activate glutamine, initiating the biosynthesis pathway by forming N-acyl-polyglutamine moieties. nih.gov The DidF A domain activates 2-oxoisovaleric acid. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: These domains carry the growing peptide or polyketide chain as a thioester linkage. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Condensation (C) domains: Found in NRPS modules, these domains catalyze the formation of peptide bonds between the amino acid loaded on the T domain of the current module and the growing chain on the upstream module. nih.govnih.govresearchgate.netresearchgate.net

Ketoreductase (KR) domains: These domains are found in PKS modules and catalyze the reduction of a β-keto group to a β-hydroxyl group. nih.govnih.govresearchgate.netresearchgate.net The KR domain in DidB is predicted to reduce pyruvate to lactate (B86563). nih.govresearchgate.net

Methyltransferase (MT) domains: These domains catalyze the addition of methyl groups to specific positions on the growing chain or its precursors. nih.govnih.govresearchgate.netresearchgate.net An MT domain in DidD is associated with the N-methylation of leucine (B10760876). nih.govresearchgate.net The DidG MT domain putatively incorporates an α-methyl group into the Hip residue. nih.gov MT domains in DidJ are proposed to methylate tyrosine twice. wikipedia.org

Epimerase (E) domains: These domains catalyze the epimerization of an L-amino acid to its D-isomer. nih.govnih.govresearchgate.netresearchgate.net An epimerase domain in DidD correlates with the presence of D-methylated leucine in this compound B. nih.govresearchgate.net

β-Ketoacyl Synthase (KS) domains: Found in PKS modules, these domains catalyze the condensation of an acyl starter unit or a growing polyketide chain with an extender unit. nih.govresearchgate.netresearchgate.net

Thioesterase (TE) domains: These domains are typically located at the end of an NRPS or PKS assembly line and are responsible for the release and often cyclization of the finished product. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net The C-terminal TE domain of DidJ is hypothesized to offload this compound B as a cyclic depsipeptide. wikipedia.orgnih.gov

The specific arrangement and activity of these domains within the this compound synthetase dictate the sequence of amino acids and polyketide units incorporated and the modifications they undergo during the assembly process. nih.govresearchgate.net

Proposed Biosynthetic Pathway Intermediates

Based on the domain organization and predicted enzymatic activities of the did gene cluster, a proposed biosynthetic pathway for this compound B has been outlined. The assembly line is thought to sequentially incorporate and modify building blocks. For instance, the DidB-J megasynthetase is proposed to correlate with the co-linear synthesis of this compound B. nih.govresearchgate.net The DidB enzyme is predicted to load and reduce pyruvate to lactate. nih.govresearchgate.net Subsequent enzymes, such as DidC and DidD, are proposed to assemble peptide fragments like the Pro-DMeLeu-Thr-Ile tetrapeptide. nih.govresearchgate.net The PKS DidE is suggested to extend the product with malonate, yielding the isostatine (B12759420) (Ist) residue. nih.gov DidG is involved in incorporating the α-(α-hydroxyisovaleryl)-propionic acid (Hip) residue, including the addition of an α-methyl group. nih.gov Further elongation with leucine, proline, and dimethyltyrosine is carried out by DidH, DidI, and DidJ, respectively, before cyclization by the TE domain of DidJ. wikipedia.orgnih.gov

Interestingly, research suggests that the immediate products of the NRPS-PKS assembly line may not be the mature didemnins (like this compound B) but rather N-acyl-polyglutamine ester derivatives, such as didemnins X and Y. nih.govscispace.compsu.eduresearchgate.net These precursors are then proposed to undergo a post-assembly line maturation process, possibly involving extracellular cleavage, to yield the active didemnins. nih.govscispace.compsu.eduresearchgate.net Imaging mass spectrometry studies have captured the time-dependent conversion of didemnins X and Y precursors to this compound B in T. mobilis colonies, supporting this hypothesis. nih.govscispace.com

Formation of Acylglutamine Ester Derivatives (e.g., Didemnins X and Y)

Contrary to initial expectations that the NRPS-PKS assembly line directly produces this compound B, studies have shown that the immediate products are fatty acylglutamine ester derivatives, such as didemnins X and Y. ebi.ac.uknih.govacs.orgresearchgate.netfigshare.com The bimodular NRPS DidA is proposed to initiate this compound biosynthesis by synthesizing N-acyl-polyglutamine moieties. nih.govresearchgate.net Both adenylation (A) domains within DidA show a preference for activating glutamine. nih.gov This suggests that the NRPS modules of DidA can iteratively form fatty acid-linked polyglutamine intermediates. nih.gov Didemnins X and Y contain two glutamine residues and a lipid component. researchgate.net this compound X is characterized by an L-Pro-L-Lac-(L-Gln)₃-Hydec structure, while this compound Y has an L-Pro-L-Lac-(L-Gln)₄-Hydec structure, where Hydec refers to hydroxydecanoic acid. arxiv.org The formation of these acylglutamine ester derivatives is consistent with the enzymatic logic of the thiotemplate-mediated assembly line biosynthesis directed by the did gene cluster. nih.govresearchgate.net

Post-Synthetase Maturation and Prodrug Activation Mechanisms

A unique aspect of this compound biosynthesis in Tistrella bacteria is an unusual post-assembly line maturation process. ebi.ac.uknih.govacs.orgresearchgate.netfigshare.com The fatty acylglutamine ester derivatives, didemnins X and Y, are believed to function as precursors or prodrugs. ebi.ac.uknih.govresearchgate.netfigshare.comnih.govresearchgate.netrsc.orgacs.orgnih.govresearchgate.net Imaging mass spectrometry of T. mobilis bacterial colonies has captured the time-dependent extracellular conversion of didemnins X and Y to this compound B. ebi.ac.uknih.govacs.orgresearchgate.netfigshare.comresearchgate.net This conversion supports a post-synthetase activation mechanism where cleavage of the acylglutamine ester occurs. ebi.ac.uknih.govacs.orgresearchgate.netfigshare.comnih.govresearchgate.netrsc.orgnih.govresearchgate.net This prodrug strategy may facilitate the cellular export of the cyclic depsipeptide from the bacterium and its subsequent unmasking in the extracellular space to yield the mature this compound B. researchgate.netnih.gov The cleavage is proposed to occur at the ester bond. nih.gov

Role of Specific Proteins in Product Secretion (e.g., DidK)

The post-assembly cleavage and likely secretion of didemnins involve specific proteins. DidK, a transmembrane CAAX hydrolase homolog, has been identified and characterized as being responsible for catalyzing the hydrolysis of the ester bond in the this compound prodrugs, a process crucial for their maturation. nih.govresearchgate.netnih.govresearchgate.netnih.govszbl.ac.cn Genetic and biochemical investigations have established DidK's role in cleaving the this compound prodrugs. nih.govresearchgate.net DidK functions as an esterase in this maturation step. nih.gov Furthermore, DidK is essential for the secretion of this compound B on agar (B569324) plates, indicating its involvement in the export of the mature product. nih.govresearchgate.net This highlights an expanded role for CAAX hydrolases in microbes beyond their known function in post-prenylation modifications in eukaryotic cells. nih.gov

Implications for Sustainable Production and Biosynthetic Engineering

The discovery of the this compound biosynthetic gene cluster offers significant potential for addressing the historical challenges associated with the limited supply of these marine natural products. ebi.ac.uknih.govacs.orgresearchgate.netnatureasia.comfigshare.com The complex chemical synthesis of didemnins is expensive and challenging. kaust.edu.sagoogle.comkaust.edu.sa Access to the bacterial biosynthetic pathway provides a foundation for sustainable production through microbial fermentation. kaust.edu.sakaust.edu.sa

Enhancement of this compound Production through Genetic Manipulation

Genetic manipulation of the this compound-producing bacteria, such as Tistrella mobilis, presents a promising route to enhance this compound production titers. kaust.edu.sagoogle.comkaust.edu.sabiorxiv.org Strategies such as optimizing cultural conditions and duplicating the biosynthetic gene cluster (BGC) have demonstrated significant improvements in the yield of this compound B. researchgate.netbiorxiv.org For example, introducing a second copy of the did BGC into the genome of T. mobilis has resulted in substantially increased this compound B titers. researchgate.netbiorxiv.org This validates genetic engineering as a viable approach to boost the production of didemnins. biorxiv.org

Potential for Engineered Biosynthesis of Novel Congeners

The isolation and characterization of the this compound biosynthetic gene cluster also pave the way for the genetic engineering of new this compound congeners. ebi.ac.ukkaust.edu.sagoogle.comnih.govacs.orgresearchgate.netnatureasia.comfigshare.comresearchgate.netkaust.edu.sagoogle.com By modifying individual genes within the did cluster, it may be possible to alter the structure of the final product, potentially leading to the generation of novel didemnins with tailored properties. kaust.edu.sakaust.edu.sagoogle.com Precursor-directed biosynthesis, where structurally related amino acids are supplemented into the culture medium, has already been successfully applied to generate novel this compound derivatives. acs.org This ability to manipulate the biosynthetic machinery opens up opportunities for exploring structure-activity relationships and developing new this compound-based compounds. researchgate.net

Molecular Mechanisms of Action

Fundamental Cellular Interactions

Didemnin's potent cytotoxic effects stem from its ability to interfere with critical cellular functions, including protein synthesis, the induction of programmed cell death (apoptosis), and the regulation of the cell cycle.

A primary mechanism of action for this compound is the potent inhibition of protein biosynthesis. nih.govnih.govnih.gov This inhibition occurs during the elongation phase of translation. nih.gov Specifically, this compound B prevents the eukaryotic elongation factor 2 (eEF-2)-dependent translocation step. nih.gov It does not, however, inhibit the delivery of aminoacyl-tRNA (aa-tRNA) or the activity of peptidyltransferase. nih.gov

The compound's inhibitory effect is linked to its interaction with eukaryotic elongation factor 1 alpha (eEF1A). nih.gov this compound B stimulates the eEF1A-dependent binding of aa-tRNA to the ribosomal A-site. nih.gov This action effectively stabilizes the aa-tRNA bound to the A-site, which in turn prevents the subsequent translocation to the P-site, thereby halting the elongation of the polypeptide chain. nih.gov Studies in L1210 leukemia cells have shown that the inhibition of protein synthesis is a rapid and irreversible process, closely mirroring the inhibition of cell growth. nih.gov

| Cell Line | Effect on Protein Synthesis | Key Finding |

| Rabbit Reticulocytes | Inhibition of eEF-2-dependent translocation | This compound B stabilizes aa-tRNA at the ribosomal A-site. nih.gov |

| L1210 Leukemia Cells | Potent inhibition | The effect is rapid and was not reversible after 2 hours of contact. nih.gov |

This compound B is a potent inducer of apoptosis, or programmed cell death, in certain cell lines. researchgate.netnih.govnih.gov This apoptotic response is mediated through the activation of caspases, a family of proteases crucial for executing cell death. nih.gov Evidence of caspase activation includes the observed cleavage of poly(ADP-ribose) polymerase (PARP), a known caspase substrate. nih.gov

The induction of apoptosis by this compound B is linked to its dual inhibition of two molecular targets: palmitoyl-protein thioesterase 1 (PPT1) and eukaryotic translation elongation factor 1 alpha 1 (eEF1A1). researchgate.netnih.govresearchgate.net This dual inhibition leads to a rapid decrease in the anti-apoptotic protein Mcl-1. researchgate.netnih.gov The depletion of Mcl-1, combined with lysosomal dysfunction caused by PPT1 inhibition, triggers caspase activation and subsequent apoptosis in susceptible cancer cells. researchgate.net

It is important to note that the inhibition of protein synthesis alone is not always sufficient to trigger apoptosis. nih.gov For instance, in MCF-7 human breast carcinoma cells, apoptosis was only observed at significantly higher concentrations of this compound B than those required to inhibit protein synthesis. nih.gov This suggests that other effects of this compound B, independent of its impact on protein synthesis, are necessary for inducing apoptosis in these cells. nih.gov

| Cell Line | Apoptotic Response | Noteworthy Observation |

| HL-60 | Rapid and potent induction of apoptosis | This compound B is an established inducer of apoptosis in this cell line. nih.gov |

| Vaco451 | Selective and rapid induction of apoptosis | Maximal caspase activation occurs within 2 hours of exposure. nih.govresearchgate.net |

| MCF-7 | Apoptosis induced at high concentrations (≥100 nM) | Inhibition of protein synthesis (IC50 = 12 nM) alone was not sufficient to induce apoptosis. nih.gov |

This compound B exerts a significant influence on the progression of the cell cycle. The specific effect is dependent on the concentration of the compound. At high doses, such as 300 ng/ml for 2 hours or 100 ng/ml for 24 hours, this compound B can effectively "freeze" cells in their respective phases, leading to a complete halt of cell progression and growth. nih.gov

Conversely, at lower concentrations (e.g., 10 ng/ml for 2 hours or 3 ng/ml for 24 hours), this compound B blocks cells at the boundary between the G1 and S phases of the cell cycle. nih.gov This blockage results in an increased percentage of cells in the G1 phase and a corresponding decrease in the percentage of cells in the S phase. nih.gov Despite this G1-S block, cells that are already in the S phase or G2/M phase continue to progress to the G1 phase. nih.gov Although cells in all phases are susceptible to being killed by this compound B, mitotic cells show the least sensitivity, with sensitivity increasing as cells progress into the G1 and S phases. nih.gov

Identification and Characterization of Specific Molecular Targets

The biological activities of this compound are a direct result of its interaction with specific intracellular molecules. Extensive research has identified and characterized its primary molecular target, shedding light on the precise mechanisms of its action.

The primary molecular target of this compound B is the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1). researchgate.netresearchgate.netnih.govencyclopedia.pub eEF1A1 is a crucial protein in the translation machinery, responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome during protein synthesis. nih.gov this compound B binds with high affinity to eEF1A1. nih.gov This interaction is competitive with other compounds that target eEF1A, such as nannocystin A. encyclopedia.pub The identification of eEF1A1 as a direct target has been confirmed through affinity chromatography experiments where this compound B was shown to sequester eEF1A1 from cell lysates. encyclopedia.pub

This compound B exerts its inhibitory effect on protein synthesis by modulating the function of eEF1A1. It binds to the ternary complex formed by eEF1A, GTP, and aa-tRNA. nih.govbiorxiv.orgnih.gov Cryogenic electron microscopy (cryo-EM) has revealed that this compound binds to a site between domain I and domain III of eEF1A. nih.govbiorxiv.org

This binding event traps eEF1A on the ribosome in an intermediate, GTPase-activated state, even after GTP has been hydrolyzed. nih.govbiorxiv.org By stabilizing this complex, this compound B prevents the necessary conformational changes in eEF1A that would normally lead to its release from the ribosome. biorxiv.orgresearchgate.net This stalled state blocks the proper accommodation of the aa-tRNA into the ribosomal A-site, thereby preventing peptide bond formation and halting the elongation process. biorxiv.orgnih.govresearchgate.net

Palmitoyl-Protein Thioesterase 1 (PPT1)

This compound B, a cyclic depsipeptide derived from marine organisms, has been identified to interact with multiple cellular targets, contributing to its potent biological activities. nih.govnih.gov Among these, Palmitoyl-Protein Thioesterase 1 (PPT1) has been established as a direct protein target. nih.govresearchgate.net Research has led to the purification of a 36-kDa glycosylated this compound-binding protein, which was subsequently identified through cDNA cloning as having strong sequence similarity to PPT1. nih.gov This enzyme is responsible for the depalmitoylation of proteins, a crucial post-translational modification that involves the removal of palmitate from cysteine residues. nih.govresearchgate.net

The interaction between this compound B and PPT1 is a key component of its mechanism of action, particularly in inducing apoptosis in cancer cells. nih.govresearchgate.net The antitumor activity of this compound B is attributed to a dual mechanism involving the combinatorial suppression of both PPT1 and the eukaryotic translation elongation factor 1 alpha 1 (EEF1A1). nih.gov Mutations in the gene encoding PPT1 are known to cause infantile neuronal ceroid lipofuscinosis, a severe neurodegenerative disorder, highlighting the critical role of this enzyme in cellular function. nih.gov

The inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1) by this compound has significant consequences for lysosomal function and the broader process of protein depalmitoylation. PPT1 is primarily localized to the lysosome, where it functions as a lysosomal hydrolase. frontiersin.org Its main role is to remove palmitate groups from proteins, a necessary step before these proteins can be degraded by the lysosome. frontiersin.org Protein depalmitoylation is essential for regulating protein trafficking, localization, and turnover. researchgate.netfrontiersin.org

By targeting PPT1, this compound B disrupts these critical lysosomal processes. researchgate.net One of the observed effects of PPT1 inhibition by this compound B is lysosomal deacidification. researchgate.net The proper acidic environment of the lysosome is crucial for the function of its many degradative enzymes. Palmitoylation and depalmitoylation cycles are vital for the correct localization and function of numerous proteins, including synaptic proteins and components of the mitochondrial ATP synthase. frontiersin.orgfrontiersin.org The absence of depalmitoylation can lead to the mislocalization of proteins; for instance, the V-ATPase and F1 complex of ATP synthase can be incorrectly trafficked to the plasma membrane. researchgate.net Therefore, this compound B's inhibition of PPT1 interferes with the essential catabolic function of the lysosome and disrupts the dynamic regulation of protein function and localization that is controlled by depalmitoylation. frontiersin.org

Comparative Analysis with Other Bioactive Compounds

The mechanism of action of this compound B distinguishes it from other known antineoplastic agents. nih.gov While many chemotherapeutic drugs function as alkylating agents that cross-link DNA, or as antimetabolites that interfere with nucleic acid synthesis, this compound B operates through a multi-target mechanism that is not primarily focused on direct DNA damage. nih.govdrugbank.com

Its primary mechanism involves the dual inhibition of two distinct cellular processes: protein synthesis and protein depalmitoylation. nih.gov The inhibition of protein synthesis is achieved by binding to the eukaryotic translation elongation factor EF1 alpha (eEF1A1). nih.gov Simultaneously, it targets and inhibits palmitoyl-protein thioesterase 1 (PPT1), an enzyme critical for lysosomal function. nih.govnih.gov This combinatorial inhibition leads to a rapid induction of apoptosis in sensitive cancer cells. nih.govresearchgate.net This dual-target approach, which simultaneously disrupts protein production and a key post-translational modification pathway, is a mode of action that is not characteristic of most conventional anticancer drugs. nih.gov

Stereochemical Comparisons with Immunosuppressants (e.g., Cyclosporin (B1163) A)

This compound and Cyclosporin A, while both potent cyclic peptide immunosuppressants, exhibit distinct molecular mechanisms of action that are rooted in their unique stereochemical features. A comparison of their three-dimensional structures reveals both high-level similarities and critical differences that dictate their specific interactions with intracellular targets.

The structure-activity relationship of the didemnins (B1670499) indicates that the intact native cyclic depsipeptide core is an essential requirement for its biological activities, including its immunosuppressive effects. nih.gov In contrast, Cyclosporin A's functionality is divided into two domains: one part of the molecule mediates binding to its intracellular receptor, cyclophilin, while another part, featuring the side chains of leucine (B10760876) residues at positions 4 and 6, is crucial for the subsequent interaction of the Cyclosporin A-cyclophilin complex with its ultimate target, calcineurin. nih.gov

A key stereochemical differentiator is the conformational flexibility, or "chameleonic" behavior, of Cyclosporin A. researchgate.netnih.gov In non-polar environments, such as a cell membrane, Cyclosporin A adopts a "closed" conformation stabilized by intramolecular hydrogen bonds. researchgate.net Upon entering the aqueous cytoplasm and binding to cyclophilin, it undergoes a significant conformational change to an "open" form. nih.gov This transition, which involves the isomerization of a cis peptide bond to trans, is critical for exposing the residues that will interact with calcineurin. nih.gov

This compound B's mechanism does not involve such a dramatic conformational change upon target binding. Its immunosuppressive and antiproliferative activities stem from the inhibition of protein synthesis by binding to the eukaryotic elongation factor 1A (eEF1A). nih.gov This interaction is thought to stabilize the eEF1A-GTP complex on the ribosome, thereby stalling the elongation phase of translation. The specific stereochemistry of the this compound macrocycle allows it to fit into a binding site at the interface of two domains of eEF1A, a site distinct from where immunosuppressants like Cyclosporin A act. nih.gov

Table 1: Comparative Features of this compound B and Cyclosporin A

| Feature | This compound B | Cyclosporin A |

| Compound Class | Cyclic Depsipeptide | Cyclic Undecapeptide nih.gov |

| Primary Immunosuppressive Target | Eukaryotic Elongation Factor 1A (eEF1A) nih.gov | Calcineurin (via Cyclophilin complex) nih.gov |

| Mechanism of Action | Inhibition of protein synthesis nih.govnih.gov | Inhibition of T-cell activation signaling pathway nih.gov |

| Key Structural Motif | Intact cyclic depsipeptide core is essential nih.gov | "Chameleonic" structure with distinct binding and effector domains nih.govnih.gov |

| Conformational Behavior | Less evidence of major conformational change upon binding | Exhibits significant conformational change ("closed" to "open") depending on environment and binding state nih.gov |

| Shared Structural Feature | Cyclic backbone, hydrophobic surface, cis-amide bond nih.gov | Cyclic backbone, hydrophobic surface, cis-amide bond nih.gov |

Synthetic Methodologies and Analog Development

Challenges in Natural Product Supply

The development of didemnins (B1670499) as therapeutic agents has been consistently hampered by significant supply challenges. nih.govacs.orgnih.gov Initially isolated from the marine tunicate Trididemnum solidum, the natural abundance of these complex cyclic depsipeptides is extremely low. nih.govresearchgate.net This scarcity makes large-scale harvesting from the marine environment both economically unfeasible and ecologically unsustainable, creating a major bottleneck for preclinical and clinical evaluation. nih.govacs.org

For years, the intricate structures of didemnins suggested a microbial origin, a hypothesis that was later confirmed. nih.govresearchgate.net Researchers have identified marine bacteria of the genus Tistrella, specifically strains like Tistrella mobilis and Tistrella bauzanensis, as the actual producers of the didemnin family of compounds. nih.govnih.gov While this discovery opened the door to microbial fermentation as a potential renewable supply chain, initial efforts were met with challenges. nih.govacs.org Early microbial production from wild-type Tistrella strains yielded very low titers of the desired compounds, often less than 1 mg/L, which was insufficient to meet demand. mdpi.com These findings underscored the necessity of developing alternative and more robust production methods, including total synthesis and semisynthetic platforms, to overcome the inherent limitations of natural sourcing. nih.govmdpi.com

Total Synthesis Approaches for this compound Congeners

Given the supply limitations, chemical synthesis has been a critical area of research for producing didemnins and their analogs. Total synthesis not only provides access to these molecules but also allows for the creation of novel derivatives for structure-activity relationship studies.

The construction of didemnins, which are depsipeptides, involves the formation of both amide (peptide) and ester bonds. The formation of amide bonds, particularly between sterically hindered or N-methylated amino acids present in didemnins, requires highly efficient coupling reagents to ensure high yields and minimize side reactions like racemization. uni-kiel.deamericanpeptidesociety.org

Researchers have made extensive use of onium salt-based coupling reagents. acs.org Phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) have been employed. acs.org Uronium salts are also widely used, with prominent examples including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). acs.org These reagents are known for their high coupling efficiency and ability to facilitate the formation of even challenging secondary and tertiary amide bonds found within the complex this compound structure. acs.orgpeptide.com

The total synthesis of various this compound family members has been successfully achieved, providing crucial material for biological studies.

This compound A and B: The synthesis of this compound A has been accomplished through strategies involving the macrocyclization of a linear depsipeptide precursor. acs.org In one approach, the macrocycle was formed, followed by the removal of a Boc protecting group and subsequent coupling with the side chain component, Boc-(R)-N(Me)-Leu-OH, to yield the final product. acs.org this compound B, the most potent of the naturally occurring congeners, differs from this compound A by the addition of a lactyl-proline unit. wikipedia.orgnih.gov Its synthesis builds upon the strategies developed for this compound A.

Dehydrothis compound B (Aplidine/Plitidepsin): As a clinically evaluated analog, the synthesis of dehydrothis compound B has been a major focus. nih.gov Its synthesis can be achieved as a final step from a this compound A-like precursor, involving the attachment of a pyruvyl-proline side chain. arxiv.org A robust, large-scale convergent synthesis has been reported that involves the preparation of two key building blocks: a complex peptidic fragment and a ketoester fragment. chemicalbook.com These are coupled, and the resulting linear precursor undergoes macrolactamization to form the cyclic core. The final peptidic side chains are then introduced to complete the synthesis of plitidepsin (B549178). chemicalbook.com

Semisynthetic Platforms

To bridge the gap between the low yields of natural extraction and the complexity of total synthesis, hybrid semisynthetic platforms have emerged as a highly effective and sustainable solution. nih.gov

A modern and powerful approach to producing this compound-based drugs involves the integration of microbial biosynthesis with chemical synthesis. nih.govresearchgate.net This strategy leverages the strengths of both disciplines to create a practical and scalable production platform. researchgate.net

The process begins with identifying and optimizing a potent bacterial producer, such as a specific Tistrella strain. nih.govbiorxiv.org Through genetic engineering, such as introducing a second copy of the this compound biosynthetic gene cluster, the fermentation titer of a key precursor like this compound B can be significantly increased, with reported yields reaching approximately 75 mg/L. nih.govresearchgate.net This microbial fermentation step provides a reliable and scalable source of the complex this compound core structure. acs.org

Efficient Conversion Strategies for Analogues (e.g., this compound B to Plitidepsin)

Plitidepsin (dehydrothis compound B) has demonstrated a more favorable therapeutic window compared to its precursor, this compound B. Consequently, efficient methods for the conversion of this compound B, which can be produced through microbial fermentation, into plitidepsin are of significant interest.

Researchers have developed straightforward chemical strategies for this conversion. One approach involves a three-step process utilizing a TMS-protected intermediate. nih.gov A more efficient, one-step synthetic route has also been reported, achieving a conversion yield of over 90%. nih.gov This one-step process involves the regioselective oxidation of the secondary alcohol in the lactyl side chain of this compound B to a ketone. nih.govpeptidream.com

Another semi-synthetic approach to plitidepsin (dehydrothis compound B) starts from this compound A. This method involves the acylation of L-proline benzyl (B1604629) ester with pyruvic acid, followed by hydrolysis to yield pyruvyl proline. This side-chain precursor is then coupled to this compound A, which can be obtained from either natural sources or total synthesis, to produce dehydrothis compound B. nih.gov The total synthesis of dehydrothis compound B has been accomplished by coupling the Pyr-Pro-OH unit to a synthetically prepared this compound A macrocycle. researchgate.net

A novel and sustainable approach combines the microbial synthesis of this compound B with chemical synthesis. By genetically engineering the producing bacterium, Tistrella mobilis, researchers have significantly increased the titers of this compound B. nih.gov This readily available precursor is then efficiently converted to plitidepsin using the optimized chemical conversion methods. nih.gov This integrated strategy provides a more economically viable and scalable production platform for plitidepsin and its derivatives. nih.gov

Table 1: Comparison of Synthetic Strategies for Plitidepsin

| Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|

| This compound B | One-step regioselective oxidation | >90% | nih.gov |

| This compound B | Three-step TMS-protected route | - | nih.gov |

| This compound A | Coupling with pyruvyl proline | 62% (coupling step) | nih.govresearchgate.net |

| Fermentation | Engineered T. mobilis for this compound B production followed by chemical conversion | High titer | nih.gov |

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues are driven by the need to address the pharmacological limitations of the natural compounds, such as poor solubility and susceptibility to enzymatic degradation.

Poor aqueous solubility is a significant hurdle for the clinical development of many peptide-based drugs, including didemnins. nih.gov Strategies to enhance the solubility of cyclic peptides often involve the incorporation of hydrophilic amino acids or the attachment of solubility-enhancing tags like polyethylene (B3416737) glycol (PEG). Another approach is the formation of solid dispersions with hydrophilic carriers, which can reduce drug crystallinity and improve wettability. For instance, formulating water-insoluble cyclic peptides with hyaluronic acid (HA) nanogels has been shown to significantly enhance their solubility in water without the need for organic solvents.

Susceptibility to enzymatic degradation is another major challenge, leading to a short in vivo half-life. nih.gov A common strategy to improve metabolic stability is the modification of the peptide backbone. nih.gov Replacing standard L-amino acids with their D-enantiomers can confer resistance to proteolysis. nih.gov Additionally, the substitution of amide bonds with more stable mimics, such as 1,2,3-triazoles, has been shown to protect peptides from enzymatic cleavage. nih.gov In the context of didemnins, increasing the lipophilicity of analogues, for example by adding hydrophobic groups to the N-amine of the N-methyl-D-leucine position in this compound A, has been explored to potentially improve solubility within the plasma membrane.

The side chain of this compound B is a critical determinant of its biological activity and has been a primary target for modification. researchgate.net Research has focused on creating analogues with altered side-chain structures to probe structure-activity relationships and improve pharmacological properties.

One such modification is the replacement of an amide bond in the side chain with an aminomethylene bond. In one study, the amide linkage between D-leucine and L-proline in the this compound B side chain was substituted with an aminomethylene group, a modification achieved through reductive amination. researchgate.netpatsnap.com This change alters the flexibility and hydrogen-bonding capacity of the side chain, potentially influencing its interaction with biological targets.

Another strategy involves the synthesis of gamma-turn analogues. The gamma-turn is a common secondary structure motif in peptides, characterized by a hydrogen bond that creates a chain reversal. nih.gov A gamma-turn analogue of the this compound B side chain was designed where the original lactyl portion was removed and the proline ring was replaced by a dehydroproline ring. researchgate.net This modification was intended to mimic a specific conformational feature, which could be important for receptor binding.

To understand the bioactive conformation of didemnins, researchers have designed and synthesized conformationally constrained analogues. By restricting the flexibility of the molecule, these analogues can help to identify the specific three-dimensional structure required for biological activity.

One approach has focused on replacing the N,O-dimethyltyrosine residue. This residue is thought to be involved in receptor binding. researchgate.net In a series of analogues, it was replaced with L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline-3-carboxylic acid (MeO-Tic). These replacements mimic the N,O-dimethylated tyrosine while constraining the molecule's conformation. nih.gov

Another strategy has been to introduce constraints into the isostatine (B12759420) moiety. The side chain of the isostatine unit was tethered into the macrocycle via a cyclohexane (B81311) ring, creating a more rigid structure. uea.ac.uk The synthesis of an analogue where the isostatine unit was replaced by (S,S,S)-β-hydroxy-γ-aminocyclohexanecarboxylic acid was also reported. google.com While this constrained analogue showed a 20-fold decrease in activity in a protein synthesis inhibition assay compared to this compound B, it provided valuable insights into the conformational requirements for activity. researchgate.netgoogle.com

Table 2: Examples of Conformationally Constrained this compound Analogues

| Modified Residue | Replacement Moiety | Purpose of Modification | Reference |

|---|---|---|---|

| N,O-Dimethyltyrosine | L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Mimic Tyr and constrain conformation | nih.gov |

| Isostatine | Cyclohexane-tethered side chain | Increase rigidity of the macrocycle | uea.ac.uk |

| Isostatine | (S,S,S)-β-hydroxy-γ-aminocyclohexanecarboxylic acid | Probe bioactive conformation | google.com |

Identifying the specific molecular targets of didemnins is crucial for understanding their mechanism of action. To this end, chemical probes, such as photoaffinity labels and radioligands, have been developed.

Photoaffinity labeling is a powerful technique for identifying ligand-binding proteins. researchgate.net This method uses a probe that contains a photoactivatable group, such as a benzophenone (B1666685). Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner. The synthesis of four benzophenone-containing analogues of this compound B has been reported. researchgate.net These analogues were shown to be biologically active and could serve as photoaffinity reagents to investigate the receptor-binding interactions of didemnins. researchgate.net

Radioligands are another essential tool for studying receptor interactions. These are molecules in which one or more atoms have been replaced by a radionuclide. The radioactivity allows for highly sensitive detection and quantification of binding to receptors. The development of radiolabeled peptides involves conjugating the peptide to a chelating agent, which can then stably incorporate a radiometal. While specific this compound-based radioligands for receptor identification are not extensively detailed in the available literature, the general principles of developing radiolabeled receptor-binding peptides are well-established and could be applied to this compound analogues to facilitate in vivo imaging and receptor binding assays. nih.gov

Structure Activity Relationships Sar of Didemnins

Identification of Essential Structural Moieties for Biological Activity

SAR studies have revealed that the biological activity of didemnins (B1670499) is highly dependent on specific structural components within both the cyclic core and the linear side chain. The integrity of the macrocyclic structure is considered a fundamental requirement for the cytotoxic and antiviral properties of these compounds. nih.govelifesciences.org However, certain residues and functional groups have been identified as particularly critical for mediating the interaction with biological targets and eliciting a cellular response.

The isostatine (B12759420) residue, a unique β-hydroxy-γ-amino acid, is a key component of the didemnin macrocycle, and its stereochemistry is critical for biological activity. The hydroxyl group of the isostatine moiety is believed to be involved in key hydrogen bonding interactions that stabilize the conformation of the macrocycle. nih.gov The synthesis of this compound B analogs with a conformationally constrained replacement for the isostatine moiety has been a strategy to probe the importance of this region's three-dimensional structure. nih.gov While direct studies isolating the effect of the hydroxyl group are limited, its position within the folded, globular structure of this compound B suggests its involvement in maintaining the precise architecture required for target binding. nih.gov Any modification that alters the conformation of this residue is likely to have a significant impact on the molecule's ability to inhibit protein synthesis.

Impact of Chemical Modifications on Preclinical Activity

Chemical modifications of the this compound structure, particularly on the side chain, have been a focal point of research to develop analogs with improved potency and reduced toxicity. These studies have provided valuable insights into how specific structural changes translate into differences in preclinical activity, particularly in terms of antiproliferative effects and the inhibition of protein synthesis.

A clear correlation exists between the structure of the this compound side chain and its antiproliferative activity. Modifications to the N-terminal residue of the side chain have been shown to significantly impact cytotoxicity. For example, replacing the N-methylleucine with other residues can either enhance or diminish activity. Furthermore, the nature of the acyl group at the N-terminus is critical. Analogs with certain aromatic acyl groups have been found to retain high levels of activity, while the introduction of a lipophilic palmityl residue leads to a dramatic decrease in cytotoxic potency. This suggests that the side chain plays a crucial role in the molecule's interaction with its cellular target or in its ability to reach that target. The table below summarizes the antiproliferative activity of selected this compound B analogs with modified side chains against various cancer cell lines.

| Compound | Side Chain Modification | Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|---|

| This compound B | Lactyl-Pro | HCT116 | ~7 nM |

| Dehydrothis compound B (Aplidine) | Pyruvoyl-Pro | Various | More potent than this compound B |

| This compound M | (3S,4R,5S)-Isostatine-Pro | L1210 | Comparable to this compound B |

The three-dimensional conformation of didemnins is critical for their ability to inhibit protein synthesis. These molecules adopt a globular shape in solution, which is essential for their binding to the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome. nih.govnih.gov Introducing conformational constraints into the this compound structure can have a profound effect on this interaction. For example, the structurally related but conformationally distinct compound ternatin-4 also targets eEF1A but induces a different dynamic response in the translation machinery compared to this compound B. elifesciences.org this compound B traps eEF1A on the ribosome in a state that is slow to reverse, leading to a quasi-irreversible inhibition of protein synthesis. elifesciences.org In contrast, ternatin-4's interaction is more transient. elifesciences.org This difference in the conformational impact on the target protein likely contributes to the observed differences in their cellular activities. The synthesis of conformationally constrained analogs, for instance by modifying the isostatine residue, has been a key strategy to probe the bioactive conformation of didemnins and to understand how conformational rigidity or flexibility influences the inhibition of protein synthesis. nih.gov Studies with such analogs have confirmed that the native, folded conformation of this compound B is of paramount importance for its potent inhibitory activity.

Conformational Studies and Receptor Binding Hypotheses

The three-dimensional structure of didemnins has been elucidated through both X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a complex and relatively rigid conformation that is believed to be crucial for its biological activity.

Studies on this compound B in its crystalline state show that the 23-membered depsipeptide ring adopts a distinct conformation described as a "bent figure-eight". nih.gov This structure is stabilized by a single transannular hydrogen bond. nih.govpnas.org The linear peptide side chain, which contains N-methylleucine and lactylproline, folds back towards the cyclic core, creating a β(II)-bend and giving the entire molecule a compact, globular character. nih.govnih.gov An important finding from the crystal structure determination was the presence of an isostatine residue, correcting a previous misidentification of it as a statine (B554654) residue. nih.govpnas.org

A transannular hydrogen bond between the amide proton of the isostatine (Ist1) residue and the carbonyl group of the Leucine (B10760876) (Leu3) residue. nih.gov

A hydrogen bond between the amide proton of Leu3 and the carbonyl oxygen of the Threonine (Thr6) residue, which is responsible for folding the linear side chain back over the ring. nih.gov

This folded conformation is stabilized by a type II β-turn involving the Thr6, Leu7, and Pro8 residues. nih.gov The relative rigidity imparted by these interactions is thought to be important for its interaction with biological targets.

Two direct protein targets for this compound B have been identified: the eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and the palmitoyl-protein thioesterase 1 (PPT1). nih.gov The binding to EEF1A1 is a primary hypothesis for its mechanism of inhibiting protein synthesis. This compound B is thought to bind to a hydrophobic pocket on eEF1A, stabilizing the complex of the elongation factor with aminoacyl-tRNA at the ribosomal A-site, which in turn prevents the translocation step of protein synthesis. nih.govelifesciences.org Comparative studies with other natural products that bind to the same pocket, such as ternatin-4, show that this compound B differentially inhibits the conformational changes in eEF1A that are necessary for the accommodation of aminoacyl-tRNA into the ribosome. elifesciences.org The globular structure of this compound B is unlikely to share a common receptor binding site with other immunosuppressive cyclic peptides like cyclosporin (B1163) A, given their distinct stereochemical differences. nih.gov

Table 1: Key Conformational Features of this compound B

| Structural Feature | Description | Stabilizing Interactions | Reference |

|---|---|---|---|

| Macrocycle Conformation | Bent figure-eight shape | One transannular hydrogen bond (Ist1 NH to Leu3 CO) | nih.gov |

| Overall Molecular Shape | Globular | Folding of the linear side chain over the macrocycle | nih.govnih.gov |

| Side Chain Conformation | Forms a type II β-turn | Hydrogen bond (Leu3 NH to Thr6 CO) | nih.gov |

| Key Residue | Contains an isostatine (Ist) residue | - | nih.govpnas.org |

Refinement of Mechanistic Models through Analogue Studies

Structure-activity relationship (SAR) studies, utilizing a wide range of natural, synthetic, and semi-synthetic this compound analogues, have been instrumental in refining the understanding of its mechanism of action. nih.gov These studies have helped to identify the specific structural components of the this compound molecule that are essential for its potent biological activities.

A foundational finding from the comparison of over 40 this compound congeners is that the integrity of the native cyclic depsipeptide core is an essential requirement for most of its biological effects, particularly its cytotoxicity and antiviral activities. nih.gov In contrast, the linear side-chain portion of the molecule can be modified, and in some cases, these alterations lead to a significant increase in potency. nih.gov This suggests that while the macrocycle acts as a rigid scaffold for receptor recognition, the side chain is more involved in modulating the strength and specificity of the interaction.

Key insights have been derived from specific analogues:

Dehydrothis compound B (Aplidine) : This analogue, where the lactate (B86563) residue in the side chain of this compound B is replaced with a pyruvate (B1213749) residue, has shown remarkable gains in both in vitro and in vivo antitumor activity compared to the parent compound. nih.gov Dehydrothis compound B was granted orphan drug status for treating acute lymphoblastic leukemia. nih.gov Its enhanced activity underscores the importance of the side chain in the molecule's therapeutic potential.

This compound M : This analogue demonstrated a significant increase in immunosuppressive activity, as measured by the mixed lymphocyte reaction (MLR) assay and in graft-versus-host reaction models. nih.gov The structural modifications in this compound M highlight the possibility of tuning the biological activity of didemnins towards specific therapeutic applications by altering the side chain.

Photoaffinity Analogues : To further probe the receptor-binding interactions, benzophenone-containing analogues of this compound B have been synthesized. nih.gov These compounds retain biological activity and can be used as photoaffinity labels to covalently bind to and help identify the specific amino acid residues involved in the receptor binding site. nih.gov

These analogue studies collectively support a mechanistic model where the cyclic core of this compound provides the correct conformational presentation for binding to its targets, like EEF1A1, while the linear side chain fine-tunes the affinity and subsequent biological response. nih.govupenn.edu While significant progress has been made, the precise molecular mechanism of action remains an area of active investigation. upenn.edunih.govrsc.org

Table 2: Biological Activity of Selected this compound Analogues

| Compound | Key Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| This compound B | Parent Compound | Baseline potent antitumor, antiviral, and immunosuppressive activity | wikipedia.org |

| Dehydrothis compound B (Aplidine) | Lactate residue replaced by a pyruvate residue in the side chain | Increased in vitro and in vivo antitumor activity | nih.gov |

| This compound M | Side chain modification | Increased immunosuppressive activity | nih.gov |

| Benzophenone-containing analogues | Addition of benzophenone (B1666685) to the side chain | Retained biological activity; useful as photoaffinity probes for receptor studies | nih.gov |

Preclinical Biological Investigations

In Vitro Anticancer Efficacy Studies

Initial preclinical assessments of didemnins (B1670499) involved a range of in vitro studies to determine their cytotoxic effects against various cancer cell lines.

Didemnins have demonstrated significant cytotoxic activity against murine leukemia cell lines. Didemnin B, in particular, was identified as a highly potent compound, inhibiting the growth of L1210 leukemia cells by 50% at a concentration of 0.001 µg/mL. nih.gov It also showed moderate activity against P388 leukemia. nih.gov The natural analogue, northis compound B, exhibited cytotoxic activity against L1210 leukemia and antineoplastic activity against P388 leukemia that was comparable to this compound B. nih.gov The primary mechanism of its biological effect is thought to be its inhibition of protein synthesis, which is closely correlated with the inhibition of L1210 cell growth. nih.govnih.gov

| Compound | Cell Line | Activity |

| This compound B | L1210 Leukemia | 50% growth inhibition at 0.001 µg/mL nih.gov |

| This compound B | P388 Leukemia | Moderate activity nih.gov |

| Northis compound B | L1210 Leukemia | Cytotoxic activity comparable to this compound B nih.gov |

| Northis compound B | P388 Leukemia | Antineoplastic activity comparable to this compound B nih.gov |

The anticancer activity of didemnins extends to a variety of human cancer cell lines. In a human tumor cloning assay, this compound B was found to be cytotoxic, causing over 70% cell kill in cells from patients with carcinomas of the breast, ovary, kidney, and lung, as well as mesothelioma, sarcoma, and hairy-cell leukemia. aacrjournals.org Further studies using the human tumor stem cell assay confirmed significant in vitro antitumor activity at low concentrations against carcinomas of the breast, ovary, and kidney, in addition to mesothelioma and sarcoma. nih.gov Another member of this family, dehydrothis compound B, has also been shown to be a potent cytotoxic agent against rapidly dividing human colon cancer cells. nih.gov

| Cancer Type | Compound | Observed Effect |

| Breast Carcinoma | This compound B | >70% cell kill in human tumor cloning assay aacrjournals.org |

| Ovarian Carcinoma | This compound B | >70% cell kill in human tumor cloning assay aacrjournals.org |

| Renal Carcinoma | This compound B | >70% cell kill in human tumor cloning assay aacrjournals.org |

| Melanoma | This compound B | Active against murine B16 melanoma nih.gov |

| Sarcoma | This compound B | >70% cell kill in human tumor cloning assay aacrjournals.org |

| Hairy-Cell Leukemia | This compound B | >70% cell kill in human tumor cloning assay aacrjournals.org |

| Colon Carcinoma | Dehydrothis compound B | Potent cytotoxic agent nih.gov |

| Mesothelioma | This compound B | >70% cell kill in human tumor cloning assay aacrjournals.org |

This compound B has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.gov It can induce rapid and complete apoptosis in human HL-60 promyelocytic leukemia cells, with 100% of the cell culture undergoing apoptosis within 140 minutes of exposure. nih.gov This effect is also observed in a wide range of other transformed cell lines. nih.gov Interestingly, this compound B induces apoptosis in proliferating normal lymphocytes following mitogenic stimulation, but resting lymphocytes are largely unaffected. nih.gov

The mechanism of action for this compound B involves the inhibition of protein synthesis to a greater extent than DNA synthesis, with much less effect on RNA synthesis. nih.govnih.gov This inhibition of protein synthesis is a primary driver of its cytotoxic effects. nih.gov At the cellular level, this compound B disrupts cell cycle progression. At low concentrations, it can block cells at the G1-S border, which increases the percentage of cells in the G1 phase and decreases those in the S phase, thereby inhibiting proliferation. nih.govaacrjournals.org Higher concentrations can "freeze" cells in their respective phases, completely halting cell progression and growth. nih.govaacrjournals.org Mechanistic studies have revealed that this compound B's ability to selectively induce apoptosis is linked to its dual inhibition of two protein targets: eukaryotic translation elongation factor 1 alpha 1 (eEF1A1) and palmitoyl-protein thioesterase 1 (PPT1). nih.govresearchgate.net This dual inhibition also leads to the rapid loss of the anti-apoptotic protein Mcl-1. nih.gov

In Vivo Antitumor Activity in Animal Models

Following promising in vitro results, the antitumor effects of didemnins were evaluated in various animal models.

This compound B demonstrated significant antitumor activity in several murine tumor models. It showed good activity against B16 melanoma and moderate activity against M5076 sarcoma in vivo. nih.govmedchemexpress.com Its potency was found to be greater than that of this compound A against both B16 melanoma and P388 leukemia in animal studies. nih.govaacrjournals.org The natural analogue, northis compound B, was also found to be as active as this compound B against B16 melanoma. nih.gov

Antiviral Spectrum and Mechanisms (Preclinical)

In addition to its anticancer properties, this compound was also investigated for its antiviral potential in preclinical studies. This compound B was identified as a potent antiviral agent effective against both DNA and RNA viruses, such as herpes simplex virus type 1. wikipedia.orguiowa.edu The antiviral activity, similar to its anticancer effects, is linked to its ability to inhibit protein synthesis. nih.gov

Activity against DNA Viruses (e.g., Herpes Simplex Virus Type 1)

This compound compounds have demonstrated antiviral activity against DNA viruses in preclinical studies. nih.govuiowa.edu In vitro assessments showed that didemnins inhibit the growth of DNA viruses at low concentrations. mdpi.com

Specifically, the effectiveness of this compound A and this compound B was evaluated against a cutaneous Herpes Simplex Virus Type 1 (HSV-1) infection in mice. plos.org In this model, the topical application of either this compound A or this compound B significantly reduced the severity of herpesvirus lesions when the treatment was initiated two days prior to infection. plos.org However, the therapeutic window appeared narrow, as no activity was observed if the treatment was delayed until one hour post-infection. plos.org The utility of these compounds for cutaneous herpesvirus infections may be limited by localized skin irritation observed at effective concentrations. plos.org

Activity against RNA Viruses (e.g., SARS-CoV-2, HIV-1)

Didemnins have shown inhibitory effects against RNA viruses in preclinical evaluations. nih.govmdpi.com

While direct studies on this compound B against SARS-CoV-2 are limited, extensive preclinical research has been conducted on its close analog, Plitidepsin (B549178) (dehydrothis compound B). Plitidepsin demonstrated potent in vitro activity against SARS-CoV-2, proving to be significantly more potent than Remdesivir in one study. researchgate.net Its mechanism is directed at a host protein, eukaryotic translation elongation factor 1 alpha (eEF1A). researchgate.netnih.gov By targeting eEF1A, Plitidepsin inhibits the translation of viral genetic material, thereby preventing the production of proteins necessary for viral replication. nih.govnih.gov This host-directed mechanism suggests it could be effective against various SARS-CoV-2 variants. mdpi.com

This compound B exhibits potent activity against Human Immunodeficiency Virus Type 1 (HIV-1). plos.org It has been shown to inhibit the reverse transcription process of HIV-1 at subnanomolar concentrations. plos.org The mechanism involves targeting the interaction between the host protein eEF1A and the HIV reverse transcriptase (RT). plos.org By binding to eEF1A, this compound B disrupts the formation or stability of reverse transcription complexes, which are essential for the early stages of viral replication. plos.org An HIV-1 mutant with altered reverse transcriptase that does not interact with eEF1A was found to be resistant to the effects of this compound B, confirming that the compound's anti-HIV activity is mediated through targeting the RT-eEF1A interaction. plos.org

Viral Replication Inhibition Mechanisms

The primary mechanism by which this compound B exerts its antiviral and cytotoxic effects is through the potent inhibition of protein synthesis. nih.gov In vitro studies have shown that this compound B acts during the elongation cycle of protein synthesis. nih.gov It prevents the eukaryotic elongation factor 2 (eEF-2)-dependent translocation step, which is the process of moving the ribosome along the messenger RNA (mRNA). nih.gov